

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Sulfurous Acid

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Compound of Interest		
Compound Name:	Sulfurous acid	
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Introduction

Aqueous solutions of sulfur dioxide, commonly referred to as aqueous **sulfurous acid**, represent a complex equilibrium system of significant interest in various fields, including atmospheric chemistry, industrial processes, and pharmaceutical sciences. While the molecular species H₂SO₃ is a minor component in these solutions, the overall thermodynamic properties are governed by the interplay between dissolved sulfur dioxide (SO₂(aq)), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻) ions. This technical guide provides a comprehensive overview of the core thermodynamic properties of this system, detailed experimental protocols for their determination, and a visual representation of the equilibria involved.

Thermodynamic Data of Aqueous Sulfurous Acid Species

The thermodynamic properties of the key species in aqueous sulfur dioxide solutions at 298.15 K (25 °C) and 1 bar are summarized below. These values are crucial for modeling the behavior of this system under various conditions.[1][2]

Dissociation Constants



The stepwise dissociation of aqueous sulfur dioxide is characterized by two equilibrium constants, K_{a1} and K_{a2}.

Table 1: Dissociation Constants of Aqueous Sulfurous Acid at 25°C

Equilibrium	Ka	pKa
$SO_2(aq) + H_2O(l) \rightleftharpoons H^+(aq) + HSO_3^-(aq)$	1.7 x 10 ⁻²	1.91
$HSO_3^-(aq) \rightleftharpoons H^+(aq) + SO_3^{2-}(aq)$	6.4 x 10 ⁻⁸	7.18

Standard Molar Thermodynamic Properties

The standard molar enthalpy of formation (ΔfH°), standard molar Gibbs free energy of formation (ΔfG°), standard molar entropy (S°), and standard molar heat capacity (Cp°) for the involved species are presented in Table 2.

Table 2: Standard Molar Thermodynamic Properties of Aqueous **Sulfurous Acid** Species at 298.15 K[1][3]

Species	ΔfH° (kJ/mol)	ΔfG° (kJ/mol)	S° (J/mol·K)	Cp° (J/mol·K)
SO ₂ (aq)	-322.82	-	-	195
HSO₃⁻(aq)	-626.22	-527.81	139.7	-2
SO₃²-(aq)	-	-	-15.40	-

Experimental Protocols

The determination of the thermodynamic properties of aqueous **sulfurous acid** relies on a variety of precise experimental techniques.

Determination of Dissociation Constants (pK_a) by Potentiometric Titration



Potentiometric titration is a standard method for determining the pKa values of weak acids.

Objective: To determine the acid dissociation constants of aqueous **sulfurous acid** by monitoring the pH of the solution as a function of the volume of a strong base added.

Materials:

- **Sulfurous acid** solution (freshly prepared by bubbling SO₂ gas through deionized water) of known approximate concentration.
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
- Calibrated pH meter with a glass electrode.
- Burette, beaker, and magnetic stirrer.

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Sample Preparation: Place a known volume of the **sulfurous acid** solution into a beaker.
- Titration: Begin titrating with the standardized NaOH solution, adding small increments of the titrant.
- Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Equivalence Points: Continue the titration past the two equivalence points, which will be indicated by sharp changes in pH.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pK_{a1} is the pH at the half-volume of the first equivalence point, and the pK_{a2} is the pH at the half-volume between the first and second equivalence points.

Determination of Enthalpy of Solution by Calorimetry



Calorimetry is used to measure the heat changes associated with chemical reactions, including the dissolution of a gas in a liquid.

Objective: To determine the enthalpy of solution of sulfur dioxide in water.

Materials:

- A reaction calorimeter (e.g., a coffee-cup calorimeter for basic measurements or a more sophisticated isothermal titration calorimeter for higher accuracy).
- A known volume of deionized water.
- A source of pure sulfur dioxide gas.
- A sensitive thermometer or temperature probe.

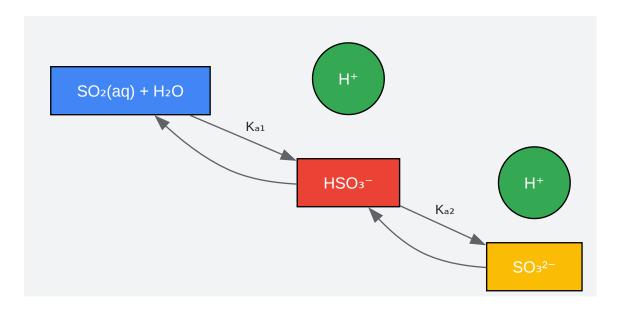
Procedure:

- Initial Temperature: Place a known mass of water in the calorimeter and allow it to reach thermal equilibrium. Record the initial temperature.
- Gas Introduction: Bubble a known mass of sulfur dioxide gas into the water.
- Temperature Monitoring: Record the temperature of the solution at regular intervals until a maximum temperature is reached and the temperature starts to decrease.
- Final Temperature: Extrapolate the cooling curve back to the time of mixing to determine the final temperature.
- Calculation: The heat absorbed by the solution (q_solution) is calculated using the formula:
 q_solution = m_solution * c_solution * ΔT where m_solution is the total mass of the solution,
 c_solution is the specific heat capacity of the solution (often approximated as that of water),
 and ΔT is the change in temperature. The enthalpy of solution (ΔH_soln) is then calculated
 per mole of SO₂ dissolved.

Visualization of Equilibria



The equilibria of dissolved sulfur dioxide in water can be represented as a signaling pathway, illustrating the stepwise dissociation.



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Caption: Equilibria of aqueous sulfurous acid.

This guide provides a foundational understanding of the thermodynamic properties of aqueous **sulfurous acid**. For more detailed information and data at different temperatures and pressures, consulting the primary literature is recommended.

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